2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C16H12ClNO4S It is known for its unique structure, which includes an isoindole core and a chlorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate isoindole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group to a sulfide or thiol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The chlorophenylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione: Similar structure but with a bromine atom instead of chlorine.
2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione: Contains a methyl group instead of chlorine.
Uniqueness
The presence of the chlorophenylsulfonyl group in 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents .
Properties
Molecular Formula |
C16H12ClNO4S |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)sulfonylethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12ClNO4S/c17-11-5-7-12(8-6-11)23(21,22)10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 |
InChI Key |
QSORVTACHNYLDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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